Cas no 1249115-19-2 (2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol)
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
- 2-[(2-chlorophenyl)methyl-propan-2-ylamino]ethanol
- Ethanol, 2-[[(2-chlorophenyl)methyl](1-methylethyl)amino]-
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- Inchi: 1S/C12H18ClNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
- InChI Key: RBEFMUWZLOXVFQ-UHFFFAOYSA-N
- SMILES: C(O)CN(CC1=CC=CC=C1Cl)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085845-500mg |
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol |
1249115-19-2 | 500mg |
£259.00 | 2022-03-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD501683-1g |
2-((2-Chlorobenzyl)(isopropyl)amino)ethanol |
1249115-19-2 | 97% | 1g |
¥3563.0 | 2023-04-04 |
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
Comprehensive Overview of 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol (CAS No. 1249115-19-2): Properties, Applications, and Industry Insights
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol (CAS No. 1249115-19-2) is a specialized organic compound with a unique molecular structure that combines chloro-benzyl, isopropyl, and ethanolamine functionalities. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile intermediate. The presence of both chloro-benzyl and isopropyl-amino groups contributes to its reactivity, making it valuable for synthesizing targeted molecules in drug discovery and material science.
In recent years, the demand for high-purity chemical intermediates like 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol has surged, driven by advancements in precision medicine and green chemistry. Researchers frequently search for "CAS 1249115-19-2 solubility" or "synthesis routes for chloro-benzyl ethanolamine derivatives," reflecting its relevance in optimizing reaction conditions. Its ethanolamine moiety also aligns with trends in biodegradable surfactants, a hot topic in sustainable industrial applications.
The compound's physicochemical properties—such as moderate polarity due to the hydroxyl group and lipophilicity from the chloro-benzyl ring—enable diverse applications. For instance, it serves as a building block for N-substituted ethanolamine derivatives, which are pivotal in designing central nervous system (CNS) agents. This aligns with growing interest in "neuroactive compound design" and "blood-brain barrier permeability enhancers," frequently queried in academic databases.
From a synthetic perspective, 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol exemplifies the importance of regioselective functionalization. Its isopropyl-amino group offers steric control, a feature highlighted in searches like "steric hindrance in amine reactions." Moreover, the chloro-substituted aromatic ring allows further derivatization via cross-coupling reactions, a technique central to modern catalysis research.
Quality control of CAS 1249115-19-2 involves rigorous chromatographic analysis (e.g., HPLC, GC-MS) to ensure minimal impurities—a critical factor for pharmaceutical-grade intermediates. Queries such as "analytical methods for amino alcohols" underscore this need. The compound’s stability under inert atmospheres and compatibility with anhydrous reaction conditions further enhance its utility in air-sensitive syntheses.
In conclusion, 2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol represents a nexus of innovation in medicinal chemistry and sustainable synthesis. Its structural features address contemporary challenges like molecular diversity and process efficiency, resonating with trends in AI-driven drug discovery and circular economy principles. As research evolves, this compound is poised to remain a focal point for interdisciplinary applications.
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